Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate
Overview
Description
Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 165.19 g/mol. The compound features an oxazole ring, which is known for its diverse biological activities, and a cyclopropyl group that enhances its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazole moiety can modulate the activity of various enzymes and receptors, leading to significant biological effects. The cyclopropyl group may enhance the compound's binding affinity and specificity for these targets .
Key Mechanisms:
- Enzyme Interaction : The compound interacts with oxidoreductases and other enzymes, influencing their catalytic activity.
- Cell Signaling Modulation : It has been shown to affect cell signaling pathways involving reactive oxygen species (ROS), which play a critical role in cellular metabolism and gene expression.
- Induction of Apoptosis : this compound has demonstrated the ability to induce apoptosis in certain cancer cell lines, suggesting potential anti-cancer properties.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Biological Activity | Description |
---|---|
Anticancer | Induces apoptosis in cancer cell lines. |
Anti-inflammatory | Modulates inflammatory pathways, potentially useful in treating inflammatory diseases. |
Antimicrobial | Shows promise against various bacterial strains. |
Case Studies
- Cancer Research : In vitro studies have shown that this compound significantly reduces viability in breast cancer cell lines by inducing apoptosis through ROS modulation .
- Inflammatory Diseases : The compound has been evaluated in models of dermal inflammation and colitis, demonstrating efficacy in reducing inflammation markers and improving clinical outcomes .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of cyclopropyl-containing precursors with oxazole derivatives. This synthetic pathway allows for the production of various analogs with potentially enhanced biological activities.
Future Directions
Given its promising biological profile, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Investigating how modifications to the structure affect biological activity.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Potential Drug Development : Exploring its application as a lead compound in drug discovery programs targeting cancer and inflammatory diseases.
Properties
IUPAC Name |
ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-12-9(11)7-8(6-3-4-6)13-5-10-7/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBACWXOVOFWQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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